molecular formula C13H8Cl2O B8296768 4',6-Dichlorobiphenyl-3-carbaldehyde

4',6-Dichlorobiphenyl-3-carbaldehyde

Cat. No. B8296768
M. Wt: 251.10 g/mol
InChI Key: MIROZXKQMVIOGX-UHFFFAOYSA-N
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Patent
US08501992B2

Procedure details

4′,6-Dichloro-N-methoxy-N-methylbiphenyl-3-carboxamide (1.0 g, 3.2 mmol, 1.0 eq) was dissolved in dry THF and stirred for 10 minutes. The solution was cooled to −78° C. and DIBAL-H (1 M solution, 1.83 g, 12.9 mmol, 4 eq, 13 mL) was slowly added over 15-30 minutes. The reaction mixture was stirred for 1 h at −78° C., quenched with saturated NH4Cl solution at −78° C. and stirred for 30 minutes at ambient temperature. Water and ethyl acetate were added into the reaction mixture. The aqueous layer was separated and extracted twice with ethyl acetate. The organic layer was dried with anhydrous Na2SO4 and concentrated under vacuum to give the desired product (0.7 g, 87%). 1H NMR (400 MHz, CDCl3) δ 7.06-7.09 (d, 2H), 7.24-7.27 (d, 2H), 7.40 (s, 1H), 7.55-7.58 (d, 1H), 7.90-7.95 (m, 1H).
Name
4′,6-Dichloro-N-methoxy-N-methylbiphenyl-3-carboxamide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([Cl:14])=[CH:12][CH:11]=[C:10]([C:15](N(OC)C)=[O:16])[CH:9]=2)=[CH:4][CH:3]=1.CC(C[AlH]CC(C)C)C>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([Cl:14])=[CH:12][CH:11]=[C:10]([CH:15]=[O:16])[CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
4′,6-Dichloro-N-methoxy-N-methylbiphenyl-3-carboxamide
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC(=CC=C1Cl)C(=O)N(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h at −78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl solution at −78° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at ambient temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added into the reaction mixture
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC(=CC=C1Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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